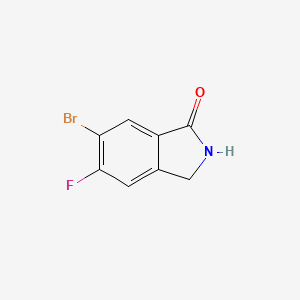
3-chloro-4-ethynylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-ethynylpyridine is an organic compound with the empirical formula C7H4ClN and a molecular weight of 137.57 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-chloro-4-ethynylpyridine can be represented by the SMILES stringC#CC1=CC=NC=C1Cl . This indicates that the molecule consists of a pyridine ring with a chlorine atom substituted at the 3rd position and an ethynyl group at the 4th position. Physical And Chemical Properties Analysis
3-Chloro-4-ethynylpyridine is a solid substance . It has a molecular weight of 137.57 . It is recommended to be stored at 4°C under nitrogen .Wissenschaftliche Forschungsanwendungen
Material Science and Chemistry
CEP has been instrumental in the development of novel heterocyclic molecules with potential applications in nonlinear optics and as ligands in the construction of organometallic networks. The synthesis and characterization of new heterocyclic molecules based on CEP derivatives have shown promising results in enhancing the understanding of molecular structures and their properties (P. Murthy et al., 2017). Furthermore, CEP has been utilized as a ligand to synthesize novel silver-ethynide complexes, contributing to the assembly of 2D and 3D organometallic networks with distinctive luminescence properties (Tianle Zhang et al., 2010).
Pharmaceutical and Biomedical Research
In the pharmaceutical domain, CEP derivatives have been synthesized and evaluated for their in vitro cytotoxic and anti-Mycobacterium tuberculosis properties. These compounds have been studied for their potential as anti-cancerous and anti-bacterial agents, revealing significant insights into their molecular docking and interaction mechanisms (Kabelo B. Dilebo et al., 2021).
Advanced Functional Materials
Research on CEP derivatives has extended to the exploration of their binding properties and potential applications in advanced materials. For instance, studies have investigated the hydrogen bonding characteristics of ethynylpyridines, including CEP, with various molecular entities, aiming to understand their reactivity and stability for potential use in material science (D. Vojta et al., 2016).
Electronic and Optical Applications
CEP has also found applications in the development of molecular diodes and electronic devices. Its derivatives have been explored for charge-induced conformational changes, demonstrating potential in creating programmable molecular diodes with applications in nano-electronics and memory devices (P. Derosa et al., 2003).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-chloro-4-ethynylpyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "4-chloro-3-nitropyridine", "Sodium ethynide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitropyridine with sodium ethynide in ethanol to yield 4-chloro-3-ethynylpyridine", "Step 2: Treatment of 4-chloro-3-ethynylpyridine with hydrochloric acid to yield 3-chloro-4-ethynylpyridine hydrochloride", "Step 3: Neutralization of 3-chloro-4-ethynylpyridine hydrochloride with sodium hydroxide in diethyl ether to yield 3-chloro-4-ethynylpyridine" ] } | |
CAS-Nummer |
1379109-40-6 |
Produktname |
3-chloro-4-ethynylpyridine |
Molekularformel |
C7H4ClN |
Molekulargewicht |
137.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




